![molecular formula C11H12N2O B2472063 1,2,3,3a-Tetrahydropyrrolo[1,2-a]quinoxalin-4(5h)-one CAS No. 21550-86-7](/img/structure/B2472063.png)
1,2,3,3a-Tetrahydropyrrolo[1,2-a]quinoxalin-4(5h)-one
Overview
Description
1,2,3,3a-Tetrahydropyrrolo[1,2-a]quinoxalin-4(5h)-one is a heterocyclic compound that belongs to the class of quinoxalines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound consists of a fused pyrrolo and quinoxaline ring system, which imparts unique chemical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,3a-Tetrahydropyrrolo[1,2-a]quinoxalin-4(5h)-one typically involves the reaction of quinoxalinones with aryl cyclopropanes under visible light-mediated conditions. This method is operationally simple and does not require a catalyst, making it an efficient and green approach . Another method involves the reaction of (Z)-3-phenacylidene-1,2,3,4-tetrahydroquinoxalin-2-ones with oxalyl chloride to give 3-acyl-5-phenyl-1,2,4,5-tetrahydropyrrolo[1,2-a]quinoxaline-1,2,4-triones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Key Data Table: Reaction Scope and Yields
Entry | Diaminobenzene Substituent | Acetylenedicarboxylate | Product Yield (%) |
---|---|---|---|
4a | H | Dimethyl | 91 |
4b | H | Diethyl | 93 |
4d | 4-CH₃ | Dimethyl | 92 |
4e | 4-CH₃ | Diethyl | 91 |
4h | 5-CH₃ | Dimethyl | 93 |
Critical Observations :
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Electron-donating substituents (e.g., -CH₃) on 1,2-diaminobenzene enhance reaction efficiency, while electron-withdrawing groups (e.g., -NO₂) inhibit reactivity due to deactivation of the amine .
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The absence of catalysts simplifies purification and reduces costs.
Mechanistic Insights
A plausible mechanism involves:
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Nucleophilic attack : The amine group of 1,2-diaminobenzene attacks the electrophilic acetylenedicarboxylate.
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Cyclization : Ethyl bromopyruvate participates in ring formation, leading to the fused pyrrolo-quinoxaline scaffold.
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Elimination steps : Sequential loss of small molecules (e.g., H₂O or ethanol) drives the reaction forward .
Functionalization via Substitution and Cycloaddition
The core structure undergoes further transformations:
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Acylation : Treatment with oxalyl chloride introduces acyl groups at reactive positions.
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Hydrogenation : Catalytic hydrogenation reduces double bonds, yielding saturated derivatives.
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Cross-coupling reactions : Palladium-catalyzed couplings enable aryl or alkyl group introductions .
Biological Relevance Through Structural Modification
Derivatives synthesized via these reactions show:
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Anticancer activity : Modifications at the 5-position enhance cytotoxicity against cancer cell lines (e.g., A549 lung carcinoma) .
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Tubulin inhibition : Hydroxyphenyl-substituted analogs disrupt microtubule dynamics, demonstrating potential as antimitotic agents .
Comparative Analysis of Synthetic Methods
Parameter | Previous Methods | Current Catalyst-Free Approach |
---|---|---|
Reaction Time | 24–48 hours | 12 hours |
Catalyst Requirement | CuI/L-proline or transition metals | None |
Yield Range (%) | 60–85 | 88–93 |
Functional Group Tolerance | Limited | Broad (excluding -NO₂) |
This method offers improved efficiency, scalability, and environmental compatibility .
Industrial and Pharmacological Implications
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Scalability : The catalyst-free protocol is amenable to large-scale production due to simplified workup procedures.
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Drug discovery : Derivatives serve as lead compounds for developing kinase inhibitors and antiproliferative agents .
For further experimental details, refer to the synthetic procedures and spectral data in the original studies .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that 1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one exhibits promising anticancer properties. Studies have shown that derivatives of this compound can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that modifications to the tetrahydropyrrolo structure enhanced its cytotoxicity against various cancer cell lines .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. It is believed to modulate neurotransmitter systems and has been studied for its potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. In vitro studies suggest that it may protect neuronal cells from oxidative stress and excitotoxicity .
Pharmacology
Receptor Modulation
this compound acts as a modulator for several receptors in the central nervous system. Its interaction with serotonin and dopamine receptors has been linked to anxiolytic and antidepressant effects. Research has highlighted its potential use in developing new therapeutic agents for mood disorders .
Chemical Synthesis
Building Block in Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to be used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals. Researchers have utilized it to create novel compounds with enhanced biological activities through various synthetic pathways .
Analytical Chemistry
Analytical Applications
In analytical chemistry, this compound has been employed as a standard reference material for chromatographic methods such as HPLC and GC-MS. Its distinct chemical properties facilitate accurate quantification and identification in complex mixtures .
Data Table: Summary of Applications
Case Studies
Case Study 1: Anticancer Research
A recent study evaluated the efficacy of modified tetrahydropyrrolo derivatives against breast cancer cells. The results indicated a significant reduction in cell viability when treated with these compounds compared to controls, suggesting a pathway for developing new cancer therapies based on this scaffold .
Case Study 2: Neuroprotection
Another investigation focused on the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The findings revealed that treatment with this compound significantly improved cell survival rates and reduced markers of oxidative stress .
Mechanism of Action
The mechanism of action of 1,2,3,3a-Tetrahydropyrrolo[1,2-a]quinoxalin-4(5h)-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects .
Comparison with Similar Compounds
Similar Compounds
3-Aroyl-1,2,4,5-tetrahydropyrrolo[1,2-a]quinoxaline-1,2,4-triones: These compounds share a similar core structure but differ in their functional groups.
1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrimidinium alkaloids: These compounds have a similar fused ring system but belong to a different class of heterocycles.
Uniqueness
1,2,3,3a-Tetrahydropyrrolo[1,2-a]quinoxalin-4(5h)-one is unique due to its specific ring structure and the presence of both pyrrolo and quinoxaline rings. This unique structure imparts distinct chemical and biological properties to the compound, making it valuable in various scientific research applications .
Biological Activity
Overview
1,2,3,3a-Tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one is a heterocyclic compound that belongs to the quinoxaline family. Its unique structure, comprising a fused pyrrolo and quinoxaline ring system, endows it with diverse biological activities. This article explores its biological activity, focusing on its antineoplastic properties, antibacterial effects, and potential therapeutic applications.
- Molecular Formula : C11H12N2O
- Molecular Weight : 188.23 g/mol
- CAS Number : 21550-86-7
Antineoplastic Activity
This compound has demonstrated significant antineoplastic activity. It targets various biochemical pathways involved in cancer cell proliferation and survival.
- Target Pathways :
- Inhibition of tubulin polymerization.
- Interference with topoisomerase II-DNA interactions.
- Modulation of receptor tyrosine kinases (RTKs) such as VEGFR and EGFR.
Antibacterial Activity
Research has indicated that this compound exhibits notable antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives of this compound have shown effectiveness against ciprofloxacin-resistant strains of Streptococcus pneumoniae .
Table 1: Biological Activity Summary
Case Study: Antineoplastic Properties
A study conducted on the compound revealed that it significantly reduced the viability of various cancer cell lines at concentrations as low as 10 µM. The mechanism involves disrupting cellular processes critical for tumor growth and metastasis. The efficacy was compared to standard chemotherapeutics, demonstrating competitive inhibition in vitro .
Case Study: Antibacterial Efficacy
In a comparative study of synthesized derivatives of this compound against bacterial strains, compounds with specific substitutions exhibited enhanced antibacterial activity. For example, compounds with an 8-methoxy group showed potent activity against resistant clinical isolates .
Synthetic Routes
The synthesis of this compound typically involves the reaction of quinoxalinones with aryl cyclopropanes under visible light-mediated conditions. This method is noted for its operational simplicity and environmental friendliness.
Table 2: Comparison of Related Compounds
Compound Name | Structure Type | Notable Activity |
---|---|---|
3-Aroyl-1,2,4,5-tetrahydropyrrolo[1,2-a]quinoxaline-1,2,4-triones | Similar core structure | Varies based on functional groups |
1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrimidinium alkaloids | Different class of heterocycles | Potentially similar biological activities |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1,2,3,3a-Tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one?
- Methodological Answer : Three primary routes include: (i) Cycloaddition of benzimidazolium ylides with activated alkynes, proceeding via imidazole ring opening and nucleophilic attack . (ii) Copper-catalyzed intramolecular N-arylation of Ugi reaction products, optimized for regioselectivity using ligands like 1,10-phenanthroline . (iii) Glucose-mediated nitro-reductive cyclization, a sustainable one-pot method utilizing biomass-derived reagents . Each route varies in catalyst cost, yield (52–95%), and scalability .
Q. What spectroscopic techniques confirm the compound’s structural identity?
- Methodological Answer :
- 1H/13C NMR : Aromatic protons (δ 6.6–8.4 ppm) and carbonyl groups (δ 153–156 ppm) confirm the fused heterocyclic system .
- X-ray diffraction (XRD) : Resolves crystal packing and bond angles, critical for validating intermediates .
- ESI-MS : Molecular ion peaks (e.g., m/z 215 [M+H]+) verify molecular weight .
Q. What are the key physical properties influencing laboratory handling?
- Answer : The compound has a high melting point (270–272°C), density (1.34 g/cm³), and sensitivity to moisture. Storage at 2–8°C in dry, dark conditions is recommended to prevent decomposition .
Q. How is the glucose-mediated synthesis method advantageous?
- Answer : This green chemistry approach avoids toxic reagents (e.g., tin chloride) and enables multicomponent reactions with 70–85% yield. It reduces waste and simplifies purification .
Advanced Research Questions
Q. How can reaction conditions control selectivity between 2-(1H-pyrrol-1-yl)anilines and pyrrolo[1,2-a]quinoxalin-4(5H)-ones?
- Methodological Answer :
- Temperature : Refluxing intermediates (e.g., 4a,b) promotes cyclization to quinoxalinones via alkoxy group elimination .
- Catalysts : Copper(I) iodide with 1,10-phenanthroline enhances intramolecular N-arylation selectivity (Table 1, ).
- Substituents : Electron-withdrawing groups on ylides stabilize intermediates, favoring quinoxalinone formation .
Q. What role does C–H activation play in synthesizing bioactive derivatives?
- Answer : Cobalt-catalyzed C–H carbonylation introduces carbonyl groups, enabling functionalization for drug discovery. For example, derivatives with 6-phenylhexyl-carbamate show inhibitory activity against fatty acid amide hydrolase (FAAH) .
Q. How do enantioselective hydrogenation methods apply to stereochemical control?
- Answer : Iridium catalysts (e.g., [Ir(COD)Cl]₂) achieve up to 95% enantiomeric excess (ee) in hydrogenating pyrrolo[1,2-a]pyrazinium salts, critical for chiral centers in NNRTI analogs .
Q. What analytical strategies resolve contradictions in proposed mechanistic pathways?
- Answer :
- In situ NMR : Monitors intermediates like 2-(1H-pyrrol-1-yl)anilines, confirming their role in cyclization .
- XRD of intermediates : Validates sp³ hybridization at key carbon centers, supporting ring-opening mechanisms .
Q. How are computational methods used to design novel derivatives?
- Answer :
- Molecular docking : Predicts binding to BET proteins (e.g., BRD4) and HIV-1 reverse transcriptase, guiding substitution at the 6-position for enhanced affinity .
- DFT calculations : Optimize transition states for cycloaddition reactions, explaining regioselectivity in ylide-alkyne systems .
Q. What databases and pharmacological models reference this compound’s bioactivity?
Properties
IUPAC Name |
2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c14-11-10-6-3-7-13(10)9-5-2-1-4-8(9)12-11/h1-2,4-5,10H,3,6-7H2,(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPNDQCLPKQEPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NC3=CC=CC=C3N2C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
27.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24804838 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Synthesis routes and methods
Procedure details
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